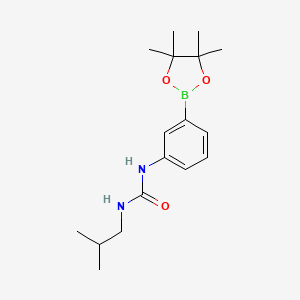
1-Isobutyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
The compound “1-Isobutyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic molecule. It contains a urea group (NH2-CO-NH2), an isobutyl group (CH2-CH(CH3)2), and a phenyl group (C6H5) attached to a boronate ester (B(OR)2), where R is a methyl group (CH3). The boronate ester is tetramethylated, meaning it has four methyl groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group, the attachment of the isobutyl group, and the introduction of the boronate ester. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The urea group would likely form hydrogen bonds with other molecules, while the boronate ester could participate in coordination chemistry .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The urea group could participate in condensation reactions, while the boronate ester could undergo reactions with diols or other compounds containing hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. The presence of the urea group suggests it might be somewhat polar, while the boronate ester could potentially make it reactive towards certain compounds .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystallography : Compounds similar to the target chemical, involving boric acid ester intermediates with benzene rings, are synthesized via a substitution reaction. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures are further validated and analyzed using density functional theory (DFT) and single-crystal X-ray diffraction. This research highlights the importance of these methods in understanding the structural properties of such compounds (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals : In addition to structural analysis, the molecular electrostatic potential and frontier molecular orbitals of compounds containing 1,3,2-dioxaborolan-2-yl groups are investigated. This offers insights into their physicochemical properties, crucial for various scientific applications (Huang et al., 2021).
Biological and Chemical Properties
Cytotoxicity and Cellular Uptake : Boronated compounds, including those with 1,3,2-dioxaborolan-yl groups, have been studied for their cytotoxicity and boron uptake in vitro using human glioblastoma and canine kidney tubule cells. Such studies are crucial in understanding their potential applications in cancer treatment and other medical fields (Morrison et al., 2010).
Fluorescence Emission in Nanoparticles : Complexes involving compounds similar to the target chemical are used in the synthesis of fluorescent nanoparticles. These nanoparticles demonstrate high fluorescence quantum yields, which could be tuned to longer wavelengths. This has implications for applications in imaging and sensing technologies (Fischer et al., 2013).
Chemical Reactivity and Applications
Hydrogen Peroxide Vapor Detection : Derivatives of compounds with the 1,3,2-dioxaborolan-2-yl group are used in creating organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor. This is particularly important for detecting peroxide-based explosives (Fu et al., 2016).
Synthesis of Boronate Esters : The synthesis of boronate ester fluorescence probes, which include 1,3,2-dioxaborolan-2-yl groups, is relevant for detecting hydrogen peroxide. This illustrates the role of these compounds in developing sensitive chemical sensors (Lampard et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents to borylate arenes .
Mode of Action
It is known that compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be used to borylate arenes . This suggests that the compound might interact with its targets through a borylation mechanism.
Biochemical Pathways
The borylation of arenes is a key step in many synthetic pathways, suggesting that this compound could potentially influence a wide range of biochemical processes .
Result of Action
The ability to borylate arenes suggests that this compound could potentially influence a wide range of molecular and cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylpropyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-12(2)11-19-15(21)20-14-9-7-8-13(10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUAGZUVXVGWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132835 | |
| Record name | N-(2-Methylpropyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874299-08-8 | |
| Record name | N-(2-Methylpropyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylpropyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




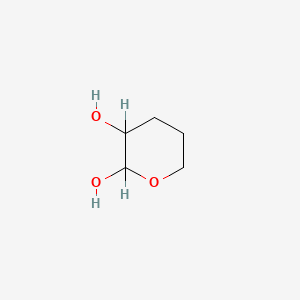
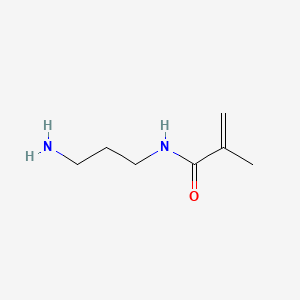
![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B3057970.png)

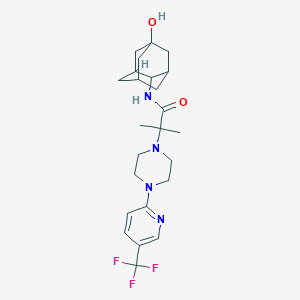
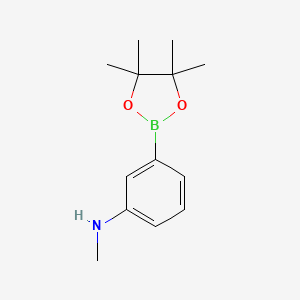
![N-[(4-methylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3057978.png)
![2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B3057980.png)


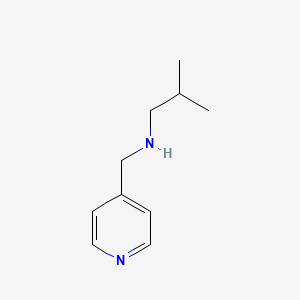
![N-[(3-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B3057985.png)
![2-{[(4-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B3057986.png)